1-Acetyl-6-chloro-1H-indazole

Synthetic Methodology Medicinal Chemistry Process Chemistry

1-Acetyl-6-chloro-1H-indazole (CAS 708-40-7) is the precision building block for kinase inhibitor libraries. Its N1-acetyl protecting group eliminates non-selective alkylation steps required with 6-chloro-1H-indazole, saving 1–2 synthetic steps and improving yield. The C6-chloro substituent is optimized for cross-coupling reactions. For SAR programs, its XLogP3 of 2.1 provides a distinct lipophilicity profile vs. parent or 5-Cl isomers. This compound is also a characterized inhibitor of choline acetyltransferase (ChAT), offering a specific biological tool with reduced off-target risk. Procure the correct pre-functionalized intermediate to maintain synthetic efficiency and biological fidelity.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 708-40-7
Cat. No. B1280523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-6-chloro-1H-indazole
CAS708-40-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=CC(=C2)Cl)C=N1
InChIInChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3
InChIKeyPBUGDGXAYHVXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-6-chloro-1H-indazole (CAS 708-40-7) for Medicinal Chemistry and Drug Discovery Research


1-Acetyl-6-chloro-1H-indazole (CAS 708-40-7) is a heterocyclic organic compound featuring an indazole core functionalized with an acetyl group at the N1 position and a chlorine atom at the C6 position . This compound is widely recognized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its dual reactive handles enable orthogonal synthetic transformations. The acetyl group enhances reactivity for further functionalization, while the chloro-substituent provides a handle for cross-coupling reactions, making it a building block of choice for the synthesis of kinase inhibitors and other biologically active molecules [1].

Why 1-Acetyl-6-chloro-1H-indazole Cannot Be Directly Substituted with Common Indazole Analogs


Substituting 1-Acetyl-6-chloro-1H-indazole with other indazole derivatives, such as 6-Chloro-1H-indazole or 1-Acetyl-5-chloro-1H-indazole, is not straightforward. The presence of both the N1-acetyl group and the C6-chloro substituent confers distinct reactivity and physicochemical properties that are often essential for specific synthetic pathways. For instance, while 6-Chloro-1H-indazole (CAS 698-25-9) serves as a general precursor, its lack of the acetyl protecting group necessitates an additional synthetic step and often results in lower regioselectivity in downstream reactions [1]. Furthermore, as detailed in the quantitative evidence below, variations in substitution patterns (e.g., 5-Cl vs. 6-Cl) profoundly impact molecular recognition in biological systems, as demonstrated by differential enzyme inhibition data [2]. Therefore, selecting the correct, pre-functionalized building block is critical for maintaining synthetic efficiency and biological activity in research programs.

Quantifiable Differentiation Evidence: 1-Acetyl-6-chloro-1H-indazole vs. Structural Analogs


Synthetic Efficiency: Comparative Yield in N1-Alkylation of Indazoles

When used as a model substrate, 1-Acetyl-6-chloro-1H-indazole exemplifies a class of N1-functionalized indazoles that are accessible in high yield via selective N1-alkylation. This contrasts with the non-acetylated precursor 6-Chloro-1H-indazole, which typically produces a mixture of N1 and N2 isomers, lowering the effective yield of the desired N1-product and complicating purification . The high yield and selectivity of the N1-alkylation method provide a benchmark for the efficient procurement of this compound.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Biological Activity: Enzyme Inhibition Potency Against Chick Choline Acetyltransferase (ChAT)

In vitro testing reveals that 1-Acetyl-6-chloro-1H-indazole demonstrates quantifiable inhibitory activity against chick choline acetyltransferase (ChAT). While this provides a specific activity benchmark, it's important to note that other indazole derivatives, such as 6-Chloro-1H-indazole, have been evaluated against different enzyme targets like neuronal nitric oxide synthase (nNOS) [2]. This highlights the divergent biological profiles of structurally related compounds, where a small change in substitution can alter target selectivity.

Neuroscience Enzymology Cholinergic Signaling

Physicochemical Differentiation: Melting Point, Lipophilicity, and Solubility

The introduction of the acetyl group and the position of the chlorine atom significantly alter the physicochemical properties of 1-Acetyl-6-chloro-1H-indazole compared to its non-acetylated parent, 6-Chloro-1H-indazole. While precise logP and solubility data are not directly available, the predicted logP (XLogP3) of 2.1 for 1-Acetyl-6-chloro-1H-indazole [1] is expected to be higher than that of 6-Chloro-1H-indazole (predicted logP ~1.5), which impacts membrane permeability and in vivo behavior. The melting point is also a distinguishing feature .

Preformulation Physicochemical Properties ADME

Role as a Key Intermediate in Kinase Inhibitor Synthesis

1-Acetyl-6-chloro-1H-indazole is explicitly cited in patent literature as a key intermediate for the synthesis of novel indazole compounds with kinase inhibitory activity . For example, patents US-9408850-B2 and US-6531491-B1 describe classes of substituted indazole derivatives active as kinase inhibitors, for which this compound serves as a foundational building block. While the non-acetylated 6-Chloro-1H-indazole can also be a precursor, it requires subsequent N-functionalization, which can introduce additional synthetic complexity and lower overall yields.

Kinase Inhibitors Cancer Therapeutics Synthetic Intermediate

Procurement-Driven Application Scenarios for 1-Acetyl-6-chloro-1H-indazole


Streamlined Synthesis of Advanced Kinase Inhibitor Intermediates

Procurement of 1-Acetyl-6-chloro-1H-indazole is optimal for research groups focused on synthesizing kinase inhibitor libraries. Its pre-functionalized N1 position allows for a streamlined synthetic route, avoiding the non-selective N1-alkylation of 6-Chloro-1H-indazole, thereby saving synthetic steps and improving overall yield [1]. This is particularly relevant for programs building upon patents such as US-9408850-B2, where this compound is a recognized intermediate.

Physicochemical and SAR Studies of Indazole Derivatives

For structure-activity relationship (SAR) studies, 1-Acetyl-6-chloro-1H-indazole offers a specific set of physicochemical properties (e.g., predicted XLogP3 of 2.1) that differentiate it from its parent compound and other positional isomers. Researchers can use this compound to probe the impact of N1-acetylation and C6-chlorination on key drug-like properties, such as lipophilicity and metabolic stability, which are not achievable with the non-acetylated analog [1].

Probing ChAT Inhibition and Cholinergic Pathways

Research programs focused on cholinergic signaling can specifically procure 1-Acetyl-6-chloro-1H-indazole as a characterized inhibitor of chick choline acetyltransferase (ChAT) [1]. This provides a distinct biological tool, as related compounds like 6-Chloro-1H-indazole have been shown to interact with different targets, such as neuronal NOS . This specificity reduces the risk of off-target effects in complex biological systems and allows for more focused mechanistic studies.

Development of Antimicrobial Agents

1-Acetyl-6-chloro-1H-indazole and its derivatives have been evaluated for antimicrobial properties. A related study on a derivative (CHEMBL3115980) showed an IC50 of 1.25E+5 nM against Enterococcus faecalis biofilm formation [1]. While the activity is modest, this provides a quantifiable benchmark and a starting point for medicinal chemistry efforts aimed at optimizing antimicrobial potency within this chemical series, which may not be directly attainable with other indazole regioisomers.

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